![molecular formula C14H13N5 B2775427 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole CAS No. 869072-67-3](/img/structure/B2775427.png)

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

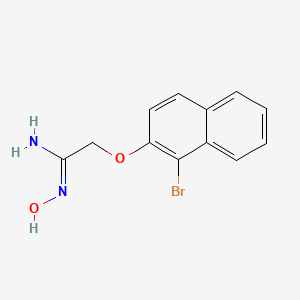

This compound belongs to the class of organic compounds known as naphthalenes . It’s a yellow liquid .

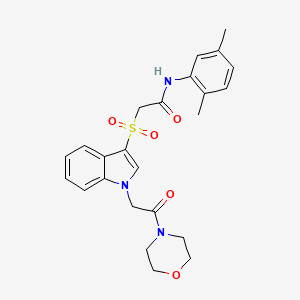

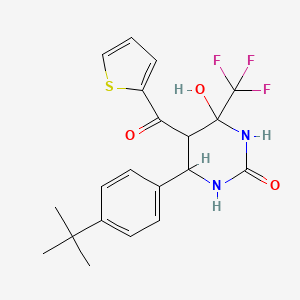

Synthesis Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The yield was 62% .Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . The final feature is represented by a hydrophobic tail, which connects to the flat hetero aromatic ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under room temperature conditions . The reaction time was short, and the process was operationally simple .Physical And Chemical Properties Analysis

The 1H NMR (CDCl3, 400 MHz) of this compound is: δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH), LC-MS: m/z, 248 (M+1) .Scientific Research Applications

Synthesis and Anticancer Activity

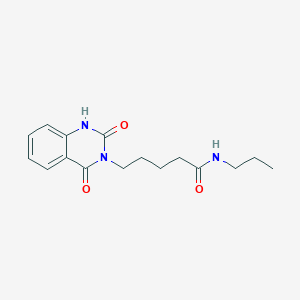

Compounds related to 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole have been synthesized and evaluated for their anticancer properties. For example, novel coumarins with indole, pyrimidine, and pyrazole moieties showed significant antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Antimicrobial and Antioxidant Activities

New indole analogs containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and pyrazolo[3,4-b]pyridin-3-amines have been synthesized, showing good antibacterial, antifungal, and radical scavenging activities (Saundane et al., 2012).

Antitumor, Antifungal, and Antibacterial Pharmacophore Identification

The synthesis and characterization of pyrazole derivatives have identified potential antitumor, antifungal, and antibacterial pharmacophore sites, contributing to the understanding of their biological activity mechanisms (Titi et al., 2020).

Non-Ulcerogenic Anti-Inflammatory Drugs

Research into pyrazolo[1,5-a]pyrimidines has led to the discovery of compounds with significant anti-inflammatory properties without ulcerogenic activity, suggesting potential for safer anti-inflammatory medication development (Auzzi et al., 1983).

Synthesis of N-Ethyl-3-Indolyl Heterocycles

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one and its derivatives has demonstrated antimicrobial activity, highlighting the chemical versatility and biological potential of these compounds (El-Sayed et al., 2016).

Biological Evaluation and Drug Design

Further studies have been dedicated to the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives containing the indole moiety, with certain compounds showing notable antiproliferative activity against various human cancer cell lines (Sun et al., 2020).

Mechanism of Action

Future Directions

properties

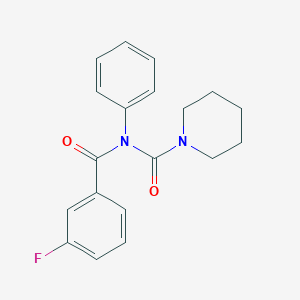

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c1-18-13-11(8-17-18)14(16-9-15-13)19-7-6-10-4-2-3-5-12(10)19/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNNAOHYQVKCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}but-2-ynamide](/img/structure/B2775344.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2775345.png)

![N'-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2775349.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)

![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)